Product packaging for Hafnium;rhenium(Cat. No.:CAS No. 12298-62-3)

Hafnium;rhenium

Cat. No.: B14724569
CAS No.: 12298-62-3
M. Wt: 550.90 g/mol
InChI Key: HYTCAZKCLOORMD-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfRe2 B14724569 Hafnium;rhenium CAS No. 12298-62-3

Properties

CAS No.

12298-62-3

Molecular Formula

HfRe2

Molecular Weight

550.90 g/mol

IUPAC Name

hafnium;rhenium

InChI

InChI=1S/Hf.2Re

InChI Key

HYTCAZKCLOORMD-UHFFFAOYSA-N

Canonical SMILES

[Hf].[Re].[Re]

Origin of Product

United States

Preparation Methods

Table 1: Hydrogen Reduction Parameters for Rhenium Precursors

Precursor Primary Temp (K) Secondary Temp (K) Purity (%) Particle Size (μm)
Ammonium perrhenate 573–623 1073–1223 99.99 <2.5
Potassium perrhenate 773–823 1173–1273 99.0 3.0–5.0

Hafnium precursor reduction typically involves HfCl₄ or HfO₂, with hydrogen reduction of HfO₂ requiring temperatures exceeding 2273 K. However, direct reduction of hafnium-rhenium mixed oxides remains underexplored, presenting opportunities for process innovation.

Halide Thermal Dissociation and Vapor-Phase Purification

The US2935399A patent outlines a five-step purification and synthesis route critical for removing potassium impurities from rhenium prior to alloying:

  • Crude Reduction : Initial hydrogen reduction of KReO₄ yields Re powder with ~0.5% K.
  • Halogenation : Treatment with Cl₂ or F₂ at 773–873 K produces volatile ReCl₅ or ReF₆.
  • Distillation : Separation of rhenium halides from non-volatile potassium salts.
  • Hydrolysis : ReO₃·H₂O formation via steam reaction.
  • Final Reduction : Pure Re powder (≤0.001% K) obtained through secondary H₂ reduction.

This method’s relevance to hafnium-rhenium systems lies in its capacity to produce contamination-free rhenium, essential for forming homogeneous alloys. Subsequent arc melting or powder metallurgy techniques could then combine purified Re with hafnium derived from Kroll process intermediates.

High-Pressure Synthesis of Metastable Phases

Recent advances in diamond anvil cell (DAC) technology enable synthesis of novel hafnium-rhenium nitrides under extreme conditions. Building on rhenium nitride pernitride (Re₂(N₂)(N)₂) synthesis at 40–90 GPa, analogous approaches could stabilize Hf-Re-N phases. Key parameters include:

  • Pressure Range : 33–90 GPa (achievable in multi-anvil presses)
  • Temperature : 2273–2500 K via laser heating
  • Nitrogen Precursors : NH₄N₃ or NaN₃ for controlled nitrogen release

Table 2: High-Pressure Synthesis Outcomes for Rhenium Nitrides

Phase Hardness (GPa) Bulk Modulus (GPa) Electrical Conductivity
Re₂(N₂)(N)₂ 36.7 428 Metallic
ReN₀.₆ 22.1 305 Semiconducting

Extending this methodology to hafnium systems would require substituting Re with Hf-Re mixtures in precursor assemblies. The exceptional hardness of Re₂(N₂)(N)₂ suggests potential for creating ultra-wear-resistant Hf-Re alloys through similar nitrogen infusion techniques.

Flux Growth and Single Crystal Synthesis

Zircon-hafnon (Zr₁₋ₓHfₓSiO₄) synthesis via flux cooling at 1400 K over 28 days demonstrates hafnium’s compatibility with prolonged high-temperature processing. Adapting this approach for hafnium-rhenium intermetallics could involve:

  • Flux Composition : Molten alkali borates (e.g., Li₂B₄O₇)
  • Cooling Rate : 0.5–1.0 K/hr to favor large crystal growth
  • Atmosphere : Ar/H₂ mixtures to prevent oxidation

Preliminary experiments indicate that Re’s high melting temperature (3459 K) necessitates flux systems with exceptional thermal stability, potentially limiting crystal sizes to <100 μm.

Chemical Reactions Analysis

Reaction with Halogens

Hafnium reacts with all halogens (F₂, Cl₂, Br₂, I₂) upon heating to form hafnium(IV) halides. The reactions are exothermic and produce white crystalline solids :

HalogenReaction EquationProduct
Fluorine (F₂)Hf(s) + 2F₂(g) → HfF₄(s)Hafnium(IV) fluoride
Chlorine (Cl₂)Hf(s) + 2Cl₂(g) → HfCl₄(s)Hafnium(IV) chloride
Bromine (Br₂)Hf(s) + 2Br₂(g) → HfBr₄(s)Hafnium(IV) bromide
Iodine (I₂)Hf(s) + 2I₂(g) → HfI₄(s)Hafnium(IV) iodide

Reaction with Acids

Hafnium resists most cold mineral acids but dissolves in hydrofluoric acid (HF), forming fluoro complexes . It is inert to concentrated alkalis under normal conditions .

Reaction with Air

Hafnium oxidizes slowly in air at room temperature, forming a protective oxide layer (HfO₂). Finely divided hafnium is pyrophoric and burns spontaneously in air :
Hf(s) + O₂(g) → HfO₂(s)\text{Hf(s) + O₂(g) → HfO₂(s)}

Organometallic Reactions

Hafnium exhibits unique reactivity in organometallic chemistry. For example, dihafnocene-N₂ complexes react with CO₂ to form N₂-CO₂ cores, demonstrating broader reactivity compared to zirconium .

Reaction with Halogens

Rhenium reacts with fluorine (F₂) to form rhenium(VI) fluoride (ReF₆) and rhenium(VII) fluoride (ReF₇). Under pressure at 400°C, only ReF₇ forms :

Reaction ConditionsEquation
Standard heatingRe(s) + 3F₂(g) → ReF₆(s)
High pressure (400°C)2Re(s) + 7F₂(g) → 2ReF₇(s)

Reaction with Acids

Rhenium is insoluble in HCl and HF but dissolves in nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to form perrhenic acid (HReO₄) :
Re(s) + HNO₃ → HReO₄\text{Re(s) + HNO₃ → HReO₄}

Reaction with Air

Rhenium tarnishes slowly in air but oxidizes to rhenium(VII) oxide (Re₂O₇) when heated :
4Re(s) + 7O₂(g) → 2Re₂O₇(s)\text{4Re(s) + 7O₂(g) → 2Re₂O₇(s)}

Electrochemical Reactions

Rhenium undergoes redox reactions in aqueous media, forming oxides and perrhenate ions :

  • With water :
    Re(s) + 2H₂O(l) → ReO₂(s) + 4H⁺(aq) + 4e⁻\text{Re(s) + 2H₂O(l) → ReO₂(s) + 4H⁺(aq) + 4e⁻}
    Re³⁺(aq) + 4H₂O(l) → ReO₄⁻(aq) + 8H⁺(aq) + 4e⁻\text{Re³⁺(aq) + 4H₂O(l) → ReO₄⁻(aq) + 8H⁺(aq) + 4e⁻}

Oxidation States

ElementCommon Oxidation States
Hafnium+4
Rhenium+4, +5, +6, +7

Reactivity with Halogens

ElementReaction Products
HafniumHfF₄, HfCl₄, HfBr₄, HfI₄
RheniumReF₆, ReF₇

Acid Resistance

ElementAcid Resistance
HafniumResistant to HCl, HNO₃; dissolves in HF
RheniumInsoluble in HCl/HF; dissolves in HNO₃, H₂SO₄

Organometallic Chemistry

Hafnium’s broader reactivity compared to zirconium (e.g., N₂ activation, CO₂ insertion) highlights its potential in catalytic processes .

Scientific Research Applications

Hafnium and rhenium, particularly in alloyed forms, have notable applications across various scientific and biomedical fields due to their unique properties.

Mechanical Applications

  • Tungsten-Rhenium-Hafnium Alloys Studies have explored the combination of hafnium carbide (HfC) for high-temperature strengthening and rhenium for low-temperature ductility in tungsten alloys . The general conclusion is that these effects can be combined without detrimental interaction . An alloy consisting of tungsten-4Re-0.35Hf-0.35C (atomic percent), referred to as tungsten-RHC, has a tensile strength of 60 to 70 ksi at 3500' F (1927' C) and bend ductile-brittle transition temperatures of 200' and 540' F (93' and 282' C) in the as-rolled and solution-annealed conditions, respectively .
  • Effect of Rhenium Addition Rhenium is effective in reducing the ductile-brittle transition temperature of tungsten in dilute concentrations . This improvement in ductility at rhenium levels near 4 percent is associated with the solution softening effect, which is a low-temperature phenomenon resulting from a decrease in the Peierls stress in body-centered-cubic metals upon dilute alloying .
  • Strengthening Effect of Hafnium Carbide Hafnium carbide (HfC) is a very effective precipitate strengthener for tungsten at elevated temperatures . Alloys containing 0.3 to 0.4 mol percent HfC exhibited up to a seven-fold improvement in the short-time tensile strength of tungsten at 3500' F (1927' C), compared to a maximum fourfold improvement by solid-solution alloying with hafnium .

Biomedical Applications

  • Hafnium as a Biomaterial Hafnium has demonstrated good biocompatibility and osteogenesis in in vivo studies, making it an interesting material for biomedical applications . Studies involving the implantation of hafnium in subcutaneous tissue and femoral bone marrow of rats showed positive results regarding biocompatibility and osteogenesis .
  • Hafnium in Titanium Alloys Hafnium has been investigated as an alloying element in titanium alloys . Wrought Ti-Hf alloys have shown a gradual increase in yield and tensile strength with increased amounts of hafnium, up to 40%, although ductility decreased .
  • Hafnium Oxide Nanoparticles in Cancer Therapy Functionalized hafnium oxide nanoparticles (NBTXR3) have been synthesized to enhance the effects of radiotherapy (RT) . Hafnium-based nanoparticles are also potent contrast enhancement agents for imaging in cancer and are used for liquid biopsy in diagnosing cancer .
  • Applications in Radiotherapy and Chemotherapy Hafnium has promising scope in biomedicine, particularly in cancer radiotherapy and chemotherapy . Functionalized hafnium oxide nanoparticles have been shown to increase the effects of RT .

Other Applications

  • Reduction of Hafnium Oxide and Silicate Rhenium has been studied for its chemical interactions with hafnium-based dielectrics during annealing, resulting in the reduction of hafnium to a suboxide .

Mechanism of Action

The mechanism of action of hafnium and rhenium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which prevents further oxidation . Rhenium compounds, on the other hand, exhibit unique catalytic properties due to their ability to undergo multiple oxidation states . These properties make hafnium and rhenium compounds effective in various applications, including catalysis and material science.

Comparison with Similar Compounds

Hafnium (Hf)

Hafnium (atomic number 72) is a Group 4 transition metal with a high melting point (2,233°C), excellent corrosion resistance, and strong neutron absorption capacity. It is chemically similar to zirconium and is primarily extracted from zirconium minerals like zircon (ZrSiO₄). Hafnium’s +4 oxidation state dominates its chemistry, forming stable oxides (e.g., HfO₂) and halides (e.g., HfCl₄). Applications include nuclear reactor control rods, high-κ dielectric materials in semiconductors, and superalloys .

Rhenium (Re)

Rhenium (atomic number 75) is a Group 7 transition metal with the third-highest melting point (3,180°C) among elements. It exhibits a wide range of oxidation states (-I to +VII), with +IV and +VII being most common. Rhenium is rare in nature, often associated with molybdenum ores. Key compounds include perrhenates (ReO₄⁻), oxides (ReO₃, Re₂O₇), and coordination complexes. Applications span catalysts, superalloys for jet engines, and radiopharmaceuticals (e.g., ¹⁸⁸Re-based therapies) .

Comparison of Compounds

Oxides

Property Hafnium Oxide (HfO₂) Rhenium Oxides (ReO₃, Re₂O₇)
Structure Monoclinic/cubic ReO₃: Cubic; Re₂O₇: Molecular
Stability Highly stable, refractory Re₂O₇: Hygroscopic, acidic
Applications High-κ dielectrics, thermal coatings Catalysts (e.g., olefin metathesis)
Notable Features High dielectric constant (κ ≈ 25) Re₂O₇ acts as a Lewis acid

Halides

Compound Hafnium Tetrachloride (HfCl₄) Rhenium Chlorides (ReCl₃, ReCl₅)
Oxidation State +4 +3 (ReCl₃), +5 (ReCl₅)
Reactivity Moisture-sensitive; precursor for Hf metal ReCl₅: Strong oxidizer; forms complexes
Coordination Chemistry Limited to Hf⁴⁺ complexes (e.g., HfCl₆²⁻) Diverse: [ReCl₆]²⁻, [Re(NS)Cl₃(PPh₃)₂]

Coordination Complexes

  • Rhenium : Forms versatile complexes due to multiple oxidation states. Examples include:
    • Tricarbonyl complexes : [Re(CO)₃(Phen)]⁺ used in anticancer research .
    • Thionitrosyl complexes : [Re(NS)Cl₃(PPh₃)₂] for ligand-exchange studies .
    • Isocyanide complexes : Re(I) carbonyl-isocyanide hybrids with luminescent properties .

Alloys and Composite Materials

System Hafnium-Based Alloys Rhenium-Based Alloys
Composition W-Re-Hf-C (e.g., HfC-strengthened tungsten) Ni-based superalloys (e.g., CMSX-4®)
Key Properties High strength (520 MN/m² at 1,927°C) Creep resistance at high temperatures
Applications Aerospace components, nuclear reactors Jet engine turbines, rocket nozzles

Catalytic Performance

  • Rhenium :
    • Re₂O₇ catalyzes olefin metathesis and alcohol dehydration .
    • Re complexes show promise in photodynamic therapy and radiopharmaceuticals (e.g., ¹⁸⁸Re for tumor targeting) .
  • Hafnium :
    • HfO₂ is used in photocatalytic water splitting but lacks the redox versatility of Re compounds .

Thermodynamic and Electronic Properties

  • Rhenium : Exhibits high cohesive energy (6.7 eV/atom) and forms stable perrhenate ions (ReO₄⁻) in aqueous systems .
  • Hafnium : HfO₂ has a wide bandgap (5.7 eV) and high dielectric constant, making it ideal for CMOS devices .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for hafnium-rhenium alloys, and how do processing parameters influence their microstructural properties?

  • Methodological Answer: Synthesis of Hf-Re alloys typically employs vacuum arc melting or powder metallurgy. Key parameters include temperature control (1,800–2,200°C), inert gas purity (argon/helium), and cooling rates. Microstructural analysis via SEM-EDS or TEM can correlate grain size and phase distribution with mechanical properties . Ensure reproducibility by documenting oxygen content (<50 ppm) and post-synthesis annealing conditions .

Q. Which characterization techniques are most effective for analyzing hafnium-rhenium interfaces in composite materials?

  • Methodological Answer: High-resolution TEM coupled with electron energy loss spectroscopy (EELS) is critical for atomic-scale interface analysis. For bulk samples, neutron diffraction resolves strain distribution, while nanoindentation quantifies interfacial hardness. Cross-validation with X-ray photoelectron spectroscopy (XPS) ensures chemical bonding accuracy .

Q. How do researchers mitigate contamination during hafnium-rhenium sample preparation?

  • Methodological Answer: Contamination is minimized using glove-box environments (O₂ <1 ppm) and high-purity reagents. Pre-sputtering surfaces with argon ions removes oxides. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies impurities, with calibration against NIST-certified standards .

Advanced Research Questions

Q. What experimental designs are recommended to study the high-temperature oxidation behavior of hafnium-rhenium alloys in reactive environments?

  • Methodological Answer: Use thermogravimetric analysis (TGA) under controlled atmospheres (e.g., O₂, CO₂) at 800–1,200°C. Post-test characterization should include grazing-incidence XRD to identify oxide phases (e.g., HfO₂, ReO₃) and focused ion beam (FIB) tomography to map subsurface degradation. Compare kinetic data with computational models (CALPHAD) to validate diffusion mechanisms .

Q. How can researchers resolve contradictions in reported mechanical properties of hafnium-rhenium alloys across different studies?

  • Methodological Answer: Discrepancies often arise from variations in stoichiometry (e.g., Hf₃Re vs. HfRe₂) or testing protocols. Standardize testing via ASTM E8/E9 for tensile/compressive strength, and report strain rates and grain orientations. Meta-analysis of literature data using Bayesian statistics can identify outliers and isolate material-intrinsic trends .

Q. What advanced computational modeling approaches are suitable for predicting phase stability in hafnium-rhenium systems under extreme conditions?

  • Methodological Answer: Density functional theory (DFT) with Hubbard-U corrections models electronic interactions in Hf-Re intermetallics. Molecular dynamics (MD) simulations under high-pressure/temperature conditions (e.g., 30 GPa, 2,000 K) predict phase transitions. Validate predictions with synchrotron XRD data and quasi-harmonic approximation (QHA) for thermal expansion coefficients .

Q. How should researchers design experiments to investigate the irradiation resistance of hafnium-rhenium composites for nuclear applications?

  • Methodological Answer: Expose samples to neutron/proton beams (fluence: 10¹⁵–10¹⁷ ions/cm²) and analyze defect evolution via positron annihilation spectroscopy (PAS). Compare pre-/post-irradiation hardness (nanoindentation) and lattice distortion (XRD peak broadening). Use rate theory models to correlate displacement damage with swelling behavior .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing scatter in hafnium-rhenium alloy fatigue data?

  • Methodological Answer: Apply Weibull analysis to fatigue life data, reporting shape (β) and scale (η) parameters. For small datasets, bootstrap resampling quantifies confidence intervals. Use ANOVA to assess batch-to-batch variability in powder feedstock purity .

Q. How can researchers ensure reproducibility when reporting electrochemical corrosion rates of hafnium-rhenium alloys?

  • Methodological Answer: Follow ASTM G5/G59 standards for potentiodynamic polarization. Report electrolyte pH, temperature, and agitation rates. Use three-electrode cells with platinum counter-electrodes and SCE reference. Cross-check results with electrochemical impedance spectroscopy (EIS) to account for passivation effects .

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